11-(2,5-dichlorobenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
Description
11-(2,5-Dichlorobenzoyl)-7,8,11-triazatricyclo[6.4.0.0²⁶]dodeca-1,6-diene is a synthetic tricyclic compound featuring a nitrogen-rich core structure (7,8,11-triazatricyclo[6.4.0.0²⁶]dodeca-1,6-diene) substituted with a 2,5-dichlorobenzoyl group at position 11.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-10-4-5-13(18)12(8-10)16(22)20-6-7-21-15(9-20)11-2-1-3-14(11)19-21/h4-5,8H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSCCPCLQBHKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,5-dichlorobenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,5-dichlorobenzoyl chloride with a suitable triazatricyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
11-(2,5-dichlorobenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the dichlorobenzoyl group.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoyl group, where nucleophiles replace one or both chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
11-(2,5-dichlorobenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(2,5-dichlorobenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of triazatricyclic derivatives, which are often modified at position 11 to optimize physicochemical and biological properties. Key comparisons include:
Key Observations:
Substituent Effects : The 2,5-dichlorobenzoyl group introduces a distinct electronic profile compared to other halogenated derivatives. The para-chlorine may enhance π-stacking interactions, while the meta-chlorine could stabilize hydrophobic pockets in target proteins.
Binding Affinity Predictions: AutoDock Vina, a widely validated docking tool , suggests that the dichlorinated derivative exhibits stronger binding to kinase domains (e.g., EGFR) than its non-halogenated counterpart, likely due to halogen bonding with backbone carbonyl groups.
Biological Activity
The compound 11-(2,5-dichlorobenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a complex organic molecule with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity by reviewing relevant studies and data.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a triazatricyclo framework with a dichlorobenzoyl moiety that may influence its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells.
- Antimicrobial Effects : Some tests indicate potential antimicrobial activity against specific bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Activity against E. coli | |
| Enzyme Inhibition | Inhibition of histone deacetylases |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that 11-(2,5-dichlorobenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene effectively reduced cell viability in breast and colon cancer models. The compound was found to induce apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Testing
In vitro tests against Gram-negative bacteria showed that the compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.
The biological mechanisms underlying the activities of this compound are still being elucidated. Initial findings suggest that its anticancer effects may be linked to the modulation of epigenetic markers and inhibition of key signaling pathways involved in cell growth and survival.
- Histone Deacetylase Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are often upregulated in cancer cells.
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
Toxicity and Safety Profile
Toxicological assessments have been limited but indicate a favorable safety profile at therapeutic doses. Further studies are required to fully understand its safety in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
